molecular formula C9H13BO3 B151188 2-Isopropoxyphenylboronic acid CAS No. 138008-97-6

2-Isopropoxyphenylboronic acid

Cat. No. B151188
CAS RN: 138008-97-6
M. Wt: 180.01 g/mol
InChI Key: XDMKBIIRBDPSOE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Isopropoxyphenylboronic acid (2-IPPBA) is a boronic acid derivative that has become increasingly popular in the field of synthetic organic chemistry due to its versatility and wide range of applications. It is used in the synthesis of various compounds, including pharmaceuticals, agrochemicals, and natural products. 2-IPPBA has also been found to be useful for the preparation of functionalized materials, such as polymers and metal complexes. In addition, it has been used in the development of new catalysts and ligands.

Scientific Research Applications

Antimicrobial and Antifungal Properties

2-Isopropoxyphenylboronic acid, a derivative of 2-formylphenylboronic acid, shows significant promise in antimicrobial and antifungal applications. A study by Adamczyk-Woźniak et al. (2020) demonstrated the potential of 2-formylphenylboronic acids as antibacterial agents, highlighting their efficacy against bacteria such as Escherichia coli and Bacillus cereus. Additionally, these compounds have shown moderate action against Candida albicans and higher activity against Aspergillus niger, indicating their potential as antifungal agents (Adamczyk-Woźniak et al., 2020).

Applications in Oncology

Research by Psurski et al. (2018) explored the antiproliferative potential of phenylboronic acid and benzoxaborole derivatives, including compounds similar to this compound, in cancer cell lines. These compounds were found to be promising antiproliferative and proapoptotic agents, suggesting their potential application in experimental oncology, particularly against ovarian cancer (Psurski et al., 2018).

Enantioselective Recognition and Molecular Tectonics

A study by Ghosn and Wolf (2011) demonstrated the use of this compound derivatives in the enantioselective recognition of amines. This application is critical in chiral chemistry and can be utilized in various chemical synthesis processes (Ghosn & Wolf, 2011). Furthermore, Fournier et al. (2003) highlighted the use of boronic acids, including derivatives like this compound, in molecular tectonics for the construction of ordered materials through hydrogen bonding (Fournier et al., 2003).

Carbohydrate Chemistry and Drug Delivery

Phenylboronic acid derivatives, including this compound, are vital in carbohydrate chemistry. They are used for condensing with diols to create cyclic esters, which are important in synthesizing substituted or oxidized sugar derivatives (Ferrier, 1972). Additionally, Ma and Shi (2014) discussed the application of these compounds in creating glucose-responsive materials for drug delivery, particularly in the construction of nanomaterials like nanogels and micelles (Ma & Shi, 2014).

Safety and Hazards

2-Isopropoxyphenylboronic acid may cause skin irritation, serious eye irritation, and respiratory irritation . It is recommended to avoid breathing its dust, fume, gas, mist, vapors, or spray. If it comes in contact with the skin, it should be washed off immediately with plenty of soap and water .

Mechanism of Action

Target of Action

The primary target of 2-Isopropoxyphenylboronic acid is the palladium catalyst used in the Suzuki–Miyaura coupling reaction . This reaction is a type of palladium-catalyzed cross-coupling process, which is widely used to form carbon-carbon bonds .

Mode of Action

In the Suzuki–Miyaura coupling reaction, this compound interacts with the palladium catalyst in a process known as transmetalation . This involves the transfer of the 2-Isopropoxyphenyl group from boron to palladium . The palladium catalyst also undergoes an oxidative addition with electrophilic organic groups, forming a new palladium-carbon bond .

Biochemical Pathways

The Suzuki–Miyaura coupling reaction is a key biochemical pathway influenced by this compound . This reaction enables the formation of carbon-carbon bonds, which are fundamental to many organic synthesis processes .

Pharmacokinetics

Its use in the suzuki–miyaura coupling reaction suggests that it has a high reactivity and can readily participate in transmetalation with palladium (ii) complexes .

Result of Action

The action of this compound results in the formation of new carbon-carbon bonds via the Suzuki–Miyaura coupling reaction . This can lead to the synthesis of a wide range of organic compounds .

Action Environment

The action of this compound is influenced by the reaction conditions of the Suzuki–Miyaura coupling. This reaction is known for its mild and functional group tolerant conditions . The stability of this compound and its environmentally benign nature make it suitable for use under a variety of conditions .

properties

IUPAC Name

(2-propan-2-yloxyphenyl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13BO3/c1-7(2)13-9-6-4-3-5-8(9)10(11)12/h3-7,11-12H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XDMKBIIRBDPSOE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC=CC=C1OC(C)C)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13BO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80408161
Record name 2-Isopropoxyphenylboronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80408161
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

180.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

138008-97-6
Record name 2-Isopropoxyphenylboronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80408161
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Isopropoxyphenylboronic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Isopropoxyphenylboronic acid
Reactant of Route 2
Reactant of Route 2
2-Isopropoxyphenylboronic acid
Reactant of Route 3
Reactant of Route 3
2-Isopropoxyphenylboronic acid
Reactant of Route 4
Reactant of Route 4
2-Isopropoxyphenylboronic acid
Reactant of Route 5
Reactant of Route 5
2-Isopropoxyphenylboronic acid
Reactant of Route 6
2-Isopropoxyphenylboronic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.